molecular formula C23H17Br2ClN2O2 B11076597 7,9-Dibromo-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7,9-Dibromo-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11076597
M. Wt: 548.7 g/mol
InChI Key: SWLASKIKAOHRFB-UHFFFAOYSA-N
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Description

4-[7,9-DIBROMO-2-(4-CHLOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazolobenzoxazines This compound is characterized by its unique structure, which includes bromine, chlorine, and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7,9-DIBROMO-2-(4-CHLOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrazolobenzoxazine core and subsequent functionalization with bromine and chlorine atoms. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[7,9-DIBROMO-2-(4-CHLOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of other functional groups within the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazolobenzoxazine compounds.

Scientific Research Applications

4-[7,9-DIBROMO-2-(4-CHLOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[7,9-DIBROMO-2-(4-CHLOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-2-[7,9-DICHLORO-2-(4-METHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOL
  • 4-CHLORO-2-[7,9-DICHLORO-2-(4-METHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOL
  • 2,4-DICHLORO-6-[7,9-DICHLORO-2-(4-METHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOL

Uniqueness

4-[7,9-DIBROMO-2-(4-CHLOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER is unique due to its specific combination of bromine, chlorine, and ether functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H17Br2ClN2O2

Molecular Weight

548.7 g/mol

IUPAC Name

7,9-dibromo-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H17Br2ClN2O2/c1-29-17-8-4-14(5-9-17)23-28-21(18-10-15(24)11-19(25)22(18)30-23)12-20(27-28)13-2-6-16(26)7-3-13/h2-11,21,23H,12H2,1H3

InChI Key

SWLASKIKAOHRFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=C(O2)C(=CC(=C5)Br)Br

Origin of Product

United States

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